molecular formula C11H13ClN4OS B5819474 3-[(5-Chloro-2-methoxyphenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine

3-[(5-Chloro-2-methoxyphenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine

Cat. No.: B5819474
M. Wt: 284.77 g/mol
InChI Key: GYXOWMPVPSYKAL-UHFFFAOYSA-N
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Description

3-[(5-Chloro-2-methoxyphenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chloro-substituted methoxyphenyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Chloro-2-methoxyphenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro-substituted methoxyphenyl group: This step involves the reaction of the triazole intermediate with a chloro-substituted methoxyphenyl reagent.

    Attachment of the methylsulfanyl group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Chloro-2-methoxyphenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(5-Chloro-2-methoxyphenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5-Chloro-2-methoxyphenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazoles: These compounds share a similar heterocyclic structure and exhibit various biological activities.

    5-Arylazothiazoles: Known for their antimicrobial properties.

    Hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have shown potential in medicinal chemistry.

Uniqueness

3-[(5-Chloro-2-methoxyphenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

IUPAC Name

3-[(5-chloro-2-methoxyphenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4OS/c1-7-14-15-11(16(7)13)18-6-8-5-9(12)3-4-10(8)17-2/h3-5H,6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXOWMPVPSYKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SCC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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